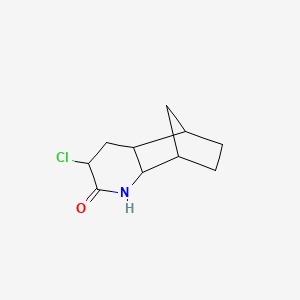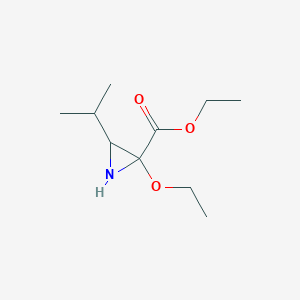
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide is a fluorinated derivative of tetrahydroquinoline
Vorbereitungsmethoden
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-1,2,3,4-tetrahydroquinoline.
Amidation: The carboxamide group is introduced via amidation reactions, often using reagents such as ammonia or amines in the presence of coupling agents.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amide positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The carboxamide group may also play a role in its biological activity by forming hydrogen bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide can be compared with other similar compounds, such as:
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, which may result in different biological activities.
1,2,3,4-Tetrahydroquinoline: Lacks both the fluorine and carboxamide groups, making it less potent in certain applications.
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Contains an additional oxo group, which may alter its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and carboxamide groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11FN2O |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C10H11FN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h4-5,13H,1-3H2,(H2,12,14) |
InChI-Schlüssel |
RRDZQYSOKVCFTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC(=C2)F)C(=O)N)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)


![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)


